molecular formula C17H21N3O3 B11186479 4-[(4-Acetylpiperazin-1-yl)carbonyl]-1-phenylpyrrolidin-2-one

4-[(4-Acetylpiperazin-1-yl)carbonyl]-1-phenylpyrrolidin-2-one

Cat. No.: B11186479
M. Wt: 315.37 g/mol
InChI Key: DXHPOKWKGMLNNB-UHFFFAOYSA-N
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Description

4-(4-Acetylpiperazine-1-carbonyl)-1-phenylpyrrolidin-2-one is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a poly ADP-ribose polymerase (PARP)-1 inhibitor, which plays a crucial role in DNA repair mechanisms. The structure of this compound includes a piperazine ring, a phenyl group, and a pyrrolidinone moiety, making it a versatile molecule for various chemical modifications and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-acetylpiperazine-1-carbonyl)-1-phenylpyrrolidin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4-Acetylpiperazine-1-carbonyl)-1-phenylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Acetylpiperazine-1-carbonyl)-1-phenylpyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its role in inhibiting PARP-1, which is involved in DNA repair and cellular stress responses.

    Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases where PARP-1 inhibition is beneficial.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-acetylpiperazine-1-carbonyl)-1-phenylpyrrolidin-2-one involves the inhibition of PARP-1. This enzyme is crucial for repairing single-strand breaks in DNA. By inhibiting PARP-1, the compound prevents the repair of DNA damage, leading to cell death, particularly in cancer cells that rely heavily on PARP-1 for survival. The compound binds to the active site of PARP-1, blocking its activity and disrupting the DNA repair process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Acetylpiperazine-1-carbonyl)-1-phenylpyrrolidin-2-one is unique due to its specific structural features, which allow for high selectivity and potency in inhibiting PARP-1. Its distinct combination of piperazine, phenyl, and pyrrolidinone moieties provides a versatile scaffold for further chemical modifications and optimization .

Properties

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

4-(4-acetylpiperazine-1-carbonyl)-1-phenylpyrrolidin-2-one

InChI

InChI=1S/C17H21N3O3/c1-13(21)18-7-9-19(10-8-18)17(23)14-11-16(22)20(12-14)15-5-3-2-4-6-15/h2-6,14H,7-12H2,1H3

InChI Key

DXHPOKWKGMLNNB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=CC=C3

Origin of Product

United States

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